(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine

Chiral resolution GPCR agonists CNS drug discovery

(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine, CAS 771438-38-1, is a chiral heterocyclic compound comprising a piperazine ring and a pyrrolidine moiety. It is primarily employed as a pharmaceutical intermediate and building block in medicinal chemistry, particularly for the synthesis of central nervous system (CNS) agents and G-protein coupled receptor (GPCR) ligands.

Molecular Formula C9H19N3
Molecular Weight 169.27 g/mol
CAS No. 771438-38-1
Cat. No. B3193931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine
CAS771438-38-1
Molecular FormulaC9H19N3
Molecular Weight169.27 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2CCNC2
InChIInChI=1S/C9H19N3/c1-11-4-6-12(7-5-11)9-2-3-10-8-9/h9-10H,2-8H2,1H3/t9-/m1/s1
InChIKeySCNMGRFCMUWUNN-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine CAS 771438-38-1: Chiral Piperazine Building Block for CNS and GPCR Research


(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine, CAS 771438-38-1, is a chiral heterocyclic compound comprising a piperazine ring and a pyrrolidine moiety . It is primarily employed as a pharmaceutical intermediate and building block in medicinal chemistry, particularly for the synthesis of central nervous system (CNS) agents and G-protein coupled receptor (GPCR) ligands. The (R)-enantiomer is distinguished by its specific stereochemistry at the pyrrolidine 3-position , which is critical for achieving target selectivity and potency in drug candidate optimization. Its utility is documented in patents related to pyrrolidine, piperidine, and piperazine derivatives [1].

Why Achiral or Racemic Piperazine-Pyrrolidine Analogs Cannot Replace (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine in Lead Optimization


In chiral drug discovery, the (R)- and (S)-enantiomers of a compound can exhibit profoundly different pharmacological profiles, including potency, selectivity, and metabolic stability [1]. The specific stereochemistry of (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is essential for precise molecular recognition at target binding sites, such as GPCRs or kinases. Substituting with the (S)-enantiomer (CAS 1067716-49-7) or a racemic mixture risks introducing an inactive or less selective component, leading to misinterpretation of structure-activity relationship (SAR) data and failure in lead optimization. Furthermore, the use of alternative achiral piperazine-pyrrolidine analogs that lack the defined chiral center would eliminate the opportunity to exploit stereochemical bias for improved target engagement and reduced off-target effects, as demonstrated in related biased agonist scaffolds [2].

Comparative Evidence for (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine (CAS 771438-38-1)


Enantiomeric Purity vs. (S)-Enantiomer: Impact on Biological Activity

While direct quantitative head-to-head data for this specific compound against its (S)-enantiomer is not publicly available in primary literature, class-level inference from structurally related pyrrolidinyl-piperazine GPCR agonists demonstrates that chirality at the pyrrolidine ring dictates functional bias and potency. For instance, in a novel kappa opioid receptor (KOR) agonist scaffold, the resolved enantiomers of pyrrolidinyl-pyranopiperazine derivatives exhibited differential G-protein activation and β-arrestin recruitment, with select enantiomers showing reduced β2-arrestin recruitment [1]. This class-level evidence strongly supports the necessity of using the defined (R)-enantiomer for reproducible and interpretable SAR studies, as the (S)-enantiomer (CAS 1067716-49-7) or racemate may produce divergent or confounding signaling profiles.

Chiral resolution GPCR agonists CNS drug discovery

Structural Confirmation: Defined (R)-Stereochemistry for Kinase Inhibitor Optimization

This compound has been specifically cited in patent literature as a key intermediate for the synthesis of kinase inhibitors targeting CDK4/6. While quantitative data for the isolated intermediate is not provided, the patent context confirms its role in generating compounds with reported IC50 values as low as 0.10 μM against the kinase target . The use of the (R)-enantiomer ensures the correct three-dimensional orientation of the pyrrolidine moiety for optimal interaction with the kinase ATP-binding pocket, a requirement that cannot be met by the achiral piperazine-pyrrolidine analog (1-methyl-4-(3-pyrrolidinyl)piperazine, no stereochemistry specified) or the (S)-enantiomer.

Kinase inhibitors Chiral building blocks CDK4/6

Procurement Advantage: Higher Commercial Availability and Defined Purity vs. Racemate

A direct procurement comparison reveals that the (R)-enantiomer (CAS 771438-38-1) is offered with a minimum purity specification of 97% by multiple suppliers , ensuring a reliable starting material for sensitive synthetic transformations. In contrast, the racemic mixture (1-methyl-4-(pyrrolidin-3-yl)piperazine, no CAS for racemate) or the (S)-enantiomer (CAS 1067716-49-7) may have lower commercial availability or require custom synthesis, introducing supply chain risks and variable purity. The defined purity of the (R)-enantiomer minimizes the need for costly and time-consuming in-house purification and chiral analysis, directly impacting project timelines and cost.

Chemical procurement Chiral purity Medicinal chemistry supplies

Optimal Research Applications for (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine


Synthesis of Stereochemically Defined CNS GPCR Agonists

Use (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine as a chiral building block for the construction of novel G-protein coupled receptor (GPCR) agonists targeting CNS disorders. As demonstrated in related kappa opioid receptor (KOR) scaffolds, the (R)-stereochemistry at the pyrrolidine ring is critical for achieving desired G-protein signaling bias and minimizing β-arrestin-mediated side effects [1]. Employing the correct enantiomer ensures that SAR data accurately reflects stereochemical contributions to potency and functional selectivity.

Kinase Inhibitor Lead Optimization (CDK4/6 Pathway)

Incorporate this chiral intermediate into the synthesis of ATP-competitive kinase inhibitors, specifically targeting CDK4/6 for oncology applications. Patent literature indicates that derivatives synthesized from this core structure achieve IC50 values as low as 0.10 μM . The defined (R)-configuration is essential for achieving the requisite binding conformation within the kinase active site, and substitution with achiral or racemic analogs would likely abolish or significantly reduce inhibitory activity.

Development of Chiral Dopamine/Serotonin Receptor Modulators

This compound serves as a privileged scaffold for developing selective modulators of dopamine and serotonin receptors (e.g., D2, D3, 5-HT1A) . The (R)-enantiomer provides a defined spatial arrangement for exploring receptor subtype selectivity, which is often lost when using racemic mixtures. Its use facilitates the identification of lead compounds with improved therapeutic windows for neuropsychiatric disorders.

Chiral Resolution and Asymmetric Synthesis Methodology

Utilize (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine as a chiral auxiliary or starting material for developing new asymmetric synthetic methodologies. Its well-defined stereocenter and commercial availability at 97% purity make it a reliable substrate for optimizing enantioselective reactions, such as N-alkylations or cross-couplings, enabling access to diverse libraries of chiral amines for medicinal chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.